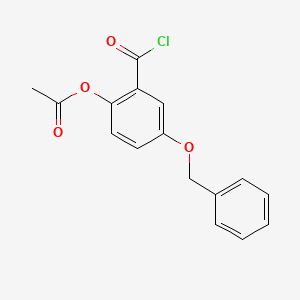
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a methylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce dihydropyrazole derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diphenyl-1H-pyrazole: Similar in structure but lacks the methylidene and oxo groups.
3,4-Diphenyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of the methylidene group.
1,3,4-Oxadiazole derivatives: Share some structural similarities but differ in the heterocyclic ring composition.
Uniqueness
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate is unique due to its specific substitution pattern and the presence of the methylidene and oxo groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
61355-11-1 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
3-methylidene-2-oxido-4,5-diphenylpyrazol-1-ium 1-oxide |
InChI |
InChI=1S/C16H12N2O2/c1-12-15(13-8-4-2-5-9-13)16(18(20)17(12)19)14-10-6-3-7-11-14/h2-11H,1H2 |
InChI-Schlüssel |
LIGHOUFEAZEKJR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(=C([N+](=O)N1[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
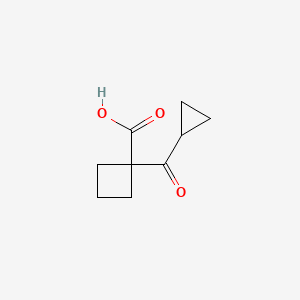
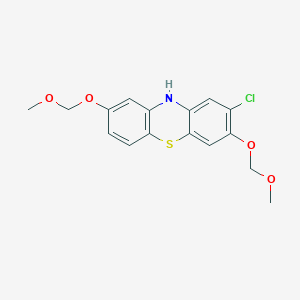
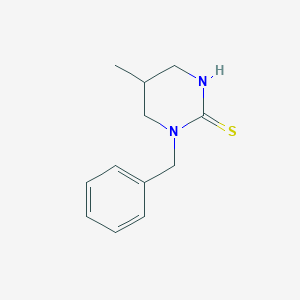
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
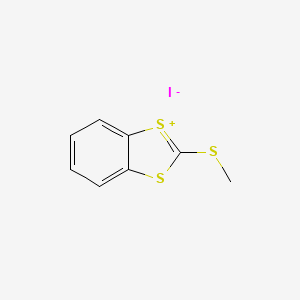
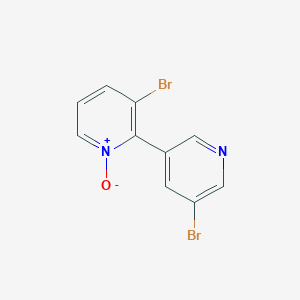
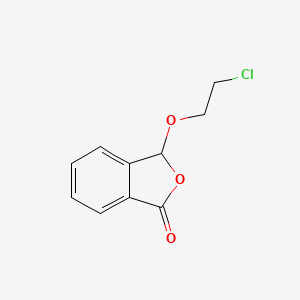

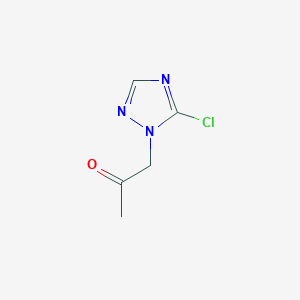
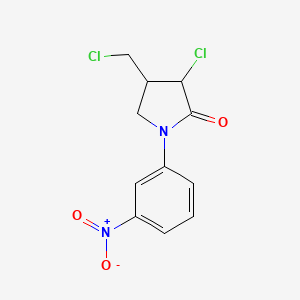
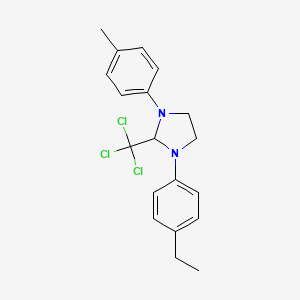
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
